O-Des(2-dimethylaminoethyl)-O-methyl Itopride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Desmetramadol, also known as O-desmethyltramadol (O-DSMT), is an opioid analgesic and the main active metabolite of tramadol . Tramadol is demethylated by the liver enzyme CYP2D6 to desmetramadol in the same way as codeine .

Synthesis Analysis

Tramadol is demethylated by the liver enzyme CYP2D6 to desmetramadol . This process is similar to the variation in effects seen with codeine, where individuals who have a less active form of CYP2D6 will tend to have reduced analgesic effects from tramadol .

Molecular Structure Analysis

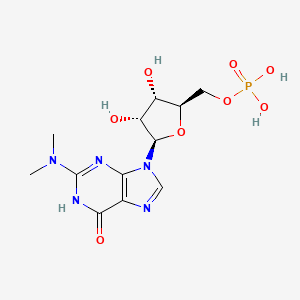

The IUPAC name for Desmetramadol is 3-(2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol . Its molecular formula is C15H23NO2 and its molar mass is 249.354 g·mol−1 .

Chemical Reactions Analysis

Desmetramadol is metabolized in the liver into the active metabolite N, O-didesmethyltramadol via CYP3A4 and CYP2B6 . The inactive tramadol metabolite N-desmethyltramadol is metabolized into the active metabolite N, O-didesmethyltramadol by CYP2D6 .

科学的研究の応用

Research on Microfluidic Applications

Recent advances in microfluidic technology have opened up potential applications for compounds like “O-Des(2-dimethylaminoethyl)-O-methyl Itopride” in the generation and stabilization of double emulsions. These emulsions can encapsulate both hydrophilic and hydrophobic bioactives, which is promising for targeted drug delivery systems .

作用機序

Target of Action

O-Des(2-dimethylaminoethyl)-O-methyl Itopride, also known as Desmetramadol, is an opioid analgesic and the main active metabolite of tramadol . Its primary targets are the μ-opioid receptors , where it acts as a G-protein biased full agonist . It shows comparatively far lower affinity for the δ- and κ-opioid receptors .

Mode of Action

Desmetramadol interacts with its targets, the μ-opioid receptors, by binding to them and inducing an analgesic effect . It also acts as an antagonist of the serotonin 5-HT 2C receptor, at pharmacologically relevant concentrations, via competitive inhibition .

Biochemical Pathways

The activation of μ-opioid receptors by Desmetramadol leads to downstream signaling that causes dopamine and norepinephrine release . The 5-HT 2C receptors, which are inhibited by Desmetramadol, regulate dopamine release in various regions of the brain, including the striatum, prefrontal cortex, nucleus accumbens, hippocampus, hypothalamus, and amygdala .

Pharmacokinetics

Desmetramadol is metabolized in the liver into the active metabolite N, O-didesmethyltramadol via CYP3A4 and CYP2B6 . Its elimination half-life is 6-8 hours . The inactive tramadol metabolite N-desmethyltramadol is metabolized into the active metabolite N, O-didesmethyltramadol by CYP2D6 .

Result of Action

The molecular and cellular effects of Desmetramadol’s action include pain relief due to its analgesic effect, and potential anti-depressant properties due to its inhibition of the 5-HT 2C receptor . The mix of both the parent compound and metabolites contributes significantly to the complex pharmacological profile of tramadol .

Action Environment

The action, efficacy, and stability of Desmetramadol can be influenced by environmental factors such as the individual’s metabolic rate and the activity of their CYP2D6 enzyme . Individuals who have a less active form of CYP2D6 will tend to have reduced analgesic effects from tramadol .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for O-Des(2-dimethylaminoethyl)-O-methyl Itopride involves the reaction of Itopride with 2-dimethylaminoethyl chloride followed by methylation of the resulting product.", "Starting Materials": [ "Itopride", "2-dimethylaminoethyl chloride", "Sodium hydroxide", "Methyl iodide", "Diethyl ether", "Water" ], "Reaction": [ "Itopride is dissolved in diethyl ether and sodium hydroxide is added to the solution.", "2-dimethylaminoethyl chloride is added dropwise to the solution and the mixture is stirred for several hours.", "The resulting product is extracted with diethyl ether and washed with water.", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The residue is dissolved in methanol and methyl iodide is added to the solution.", "The mixture is stirred for several hours and the product is isolated by filtration.", "The product is washed with methanol and dried under vacuum." ] } | |

CAS番号 |

331239-23-7 |

製品名 |

O-Des(2-dimethylaminoethyl)-O-methyl Itopride |

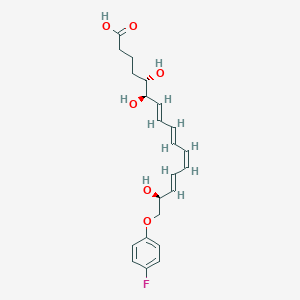

分子式 |

C₁₇H₁₉NO₄ |

分子量 |

301.34 |

同義語 |

3,4-Dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide; 3,4-Dimethoxy-N-(4-methoxybenzyl)benzamide; Itopride Impurity_x000B_ |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B1144949.png)